4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid
Overview
Description
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in this compound, are known to be structural units of a number of peroxisome proliferator activated receptor (ppar) antagonists . These compounds are used in the treatment of type II diabetes .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
1,3-thiazolidin-4-one derivatives are known to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .
Result of Action
It is known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities .
Action Environment
It is known that the presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Analysis
Biochemical Properties
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial in cellular signaling pathways . The interaction between this compound and these enzymes involves the formation of stable complexes, leading to the inhibition of enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in inflammatory responses, thereby impacting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with target enzymes, leading to enzyme inhibition. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, resulting in the stabilization of the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular processes, suggesting its potential for sustained therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-oxo-1,3-thiazolidine-3-acetic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the thiazolidine ring and the benzoic acid moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(5-14-7-19-6-11(14)16)13-9-3-1-8(2-4-9)12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOHOWUJYOLIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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